molecular formula C14H12ClF3N2O B1667219 (4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one CAS No. 214287-99-7

(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1667219
M. Wt: 316.7 g/mol
InChI Key: UXDWYQAXEGVSPS-GFUIURDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-561390, also known as DPC-083, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

  • A study synthesized a series of compounds including 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones as novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed potency in inhibiting HIV-1 RT, highlighting their potential in HIV research and therapy (Tucker et al., 1994).

Antimicrobial Properties

  • Another research synthesized new derivatives of 3,4-dihydroquinazolin-4-one and tested them for antimicrobial activities. The study found these compounds to be effective against various microorganisms, indicating their potential as antimicrobial agents (El-zohry & Abd-Alla, 2007).

Anticancer and Anti-tuberculosis Activities

  • A wide range of 4-chloro-3,4-dihydroquinazolines derivatives were synthesized and tested for anti-malarial, anti-microbial, and anti-tuberculosis activities. The study also evaluated their cytotoxic features, indicating their potential in cancer and tuberculosis treatment (Patel et al., 2020).

Crystal Structure Analysis

  • Research on the crystal structure of similar dihydroquinazoline compounds contributes to the understanding of their molecular properties and potential applications in medicinal chemistry (Butcher et al., 2007).

Antidepressant Properties

  • A compound similar to (4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one was found to be a potent 5-HT3 receptor antagonist with antidepressant-like action in preclinical models. This indicates its potential use in developing new antidepressants (Dukat et al., 2013).

Eco-friendly Synthesis

  • Studies have also explored eco-friendly methods of synthesizing dihydroquinazolin-4(1H)-ones, which could have implications for sustainable pharmaceutical manufacturing (Chen et al., 2007).

properties

IUPAC Name

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H2,19,20,21)/b6-5+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDWYQAXEGVSPS-GFUIURDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

CAS RN

214287-99-7
Record name DPC 083
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPC-083
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498M8N65F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 3
(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 4
(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 5
(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

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